molecular formula C16H17ClF3N3O4S B6430036 1-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097893-16-6

1-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B6430036
CAS No.: 2097893-16-6
M. Wt: 439.8 g/mol
InChI Key: ZQKXSVVLLNVOOL-UHFFFAOYSA-N
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Description

The compound 1-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a structurally complex molecule featuring a piperidine core substituted with a 3-chlorobenzenesulfonyl group at the 1-position and a 2,2,2-trifluoroethyl moiety attached to the imidazolidine-2,4-dione ring. Such structural attributes position it as a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to sulfonamide or fluorinated motifs.

Properties

IUPAC Name

1-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClF3N3O4S/c17-11-2-1-3-13(8-11)28(26,27)21-6-4-12(5-7-21)22-9-14(24)23(15(22)25)10-16(18,19)20/h1-3,8,12H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKXSVVLLNVOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Derivatives

Piperidine scaffolds are prevalent in medicinal chemistry due to their conformational flexibility and bioactivity. Key comparisons include:

Compound Name Substituents/Functional Groups Key Features References
Target Compound 3-Chlorobenzenesulfonyl, trifluoroethyl-imidazolidinedione Enhanced polarity (sulfonyl), metabolic stability (CF3)
1-Benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione Benzyl, diphenyl, spirocyclic indoline-dione Bulky aryl groups may limit solubility; spirocyclic systems increase rigidity
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one Chloroacetyl, trimethoxyphenyl High steric bulk reduces membrane permeability; methoxy groups enhance π-π interactions
1-(4-Fluorophenyl)-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidin-1-yl]butan-1-one 4-Fluorophenyl, trifluoromethylphenyl Fluorine atoms improve lipophilicity; hydroxyl group introduces H-bonding

Key Findings:

  • Metabolic Stability: The trifluoroethyl group confers resistance to oxidative metabolism, a significant advantage over non-fluorinated derivatives like ’s chloroacetyl-piperidine .
  • Steric Effects: Bulky substituents in and (diphenyl, trimethoxyphenyl) may hinder target engagement, whereas the target’s sulfonyl group balances steric bulk with hydrogen-bonding capacity .

Imidazolidinedione and Related Heterocycles

The imidazolidine-2,4-dione core distinguishes the target from other nitrogen-containing heterocycles:

Compound Name Core Structure Functionalization Biological Relevance References
Target Compound Imidazolidine-2,4-dione Trifluoroethyl Potential kinase or protease inhibition
Pyrazolopyrimidinones (e.g., MK45) Pyrazolopyrimidinone Thiophenyl, arylpiperazine CNS activity (e.g., serotonin modulation)
1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl amine Benzoimidazole, trifluoromethylimidazole Trifluoromethyl, pyridinyloxy Anticancer or antiviral applications

Key Findings:

  • Fluorine Effects: The trifluoroethyl group in the target compound provides a balance of electronegativity and lipophilicity, similar to ’s trifluoromethylimidazole, but with distinct spatial arrangements .

Research Implications and Limitations

  • Pharmacokinetics: The target compound’s sulfonyl and trifluoroethyl groups likely improve oral bioavailability compared to ’s trimethoxyphenyl derivative, which has higher molecular weight and steric hindrance .
  • Synthetic Challenges: Introducing the 3-chlorobenzenesulfonyl group requires precise regioselectivity, contrasting with simpler piperidine substitutions in and .
  • Data Gaps: Limited experimental data on the target compound’s biological activity necessitate further in vitro and in vivo studies to validate theoretical advantages.

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